7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
The compound “7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a type of heterocyclic compound . Heterocyclic compounds containing nitrogen atoms are found in many pharmaceuticals . The [1,2,4]-triazolo [1,5- a ]pyrimidine heterocycle was first described in 1909 .
Synthesis Analysis
Different methods have been developed to access these heterocyclic compounds with nitrogenous rings, such as triazolopyrimidines . A simple and not regioselective condensation reaction of 3-aminotriazole with ethyl 3-phenylglycidate leads to the formation of related compounds . A new additive named 4,4’-trimethylenedipiperidine has been introduced for the practical and ecofriendly preparation of similar derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by 1H NMR, 13C NMR, 19F NMR, and HRMS .Chemical Reactions Analysis
The 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp) ligand produces complexes in its reactions with cobalt(II) chloride in 1:1 and 1:2 molar ratio . A copper-catalyzed approach has been used to synthesize a wide range of triazole-linked glycohybrids derived from pyrazolo [1,5- a ]pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized by spectral (IR, UV-Vis-NIR), and magnetic measurements at room temperature, as well as single crystal X-ray diffraction .Scientific Research Applications
Synthesis and Biological Activities
Research has shown significant interest in the synthesis of triazolopyrimidine derivatives due to their promising biological activities. A study by Gilava et al. (2020) described the potent synthesis of a series of triazolopyrimidines, including compounds similar to the one , using the Biginelli protocol. These compounds were evaluated for antimicrobial and antioxidant activities, indicating potential applications in disease treatment and prevention due to their bioactive properties Gilava, Patel, Ram, & Chauhan, 2020.
Antimicrobial and Antifungal Properties
Chauhan and Ram (2019) synthesized a novel series of triazolopyrimidine derivatives and assessed them for their antibacterial and antifungal activities. Their research highlights the potential of these compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi Chauhan & Ram, 2019.
Antituberculous and Anticancer Potential
A study focused on the structural analogs of triazolopyrimidines demonstrated their synthesis and evaluation for tuberculostatic activity. This research suggests the potential of such compounds in creating effective treatments for tuberculosis Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019. Furthermore, Hassan, Hafez, and Osman (2014) explored the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including cytotoxic activity evaluations against Ehrlich Ascites Carcinoma (EAC) cells, indicating the potential application of these compounds in cancer therapy Hassan, Hafez, & Osman, 2014.
Supramolecular Assemblies
Fonari et al. (2004) investigated novel pyrimidine derivatives for their ability to form hydrogen-bonded supramolecular assemblies. This research underscores the importance of these compounds in the development of new materials with potential applications in nanotechnology and materials science Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004.
Future Directions
The future directions for this compound could involve further exploration of its potential pharmacological activities. The synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance in order to achieve the desired goal . The promising potential of these glycohybrids as candidates for further anticancer therapeutic exploration has been highlighted .
Mechanism of Action
Target of Action
The primary targets of the compound “7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” are currently unknown. This compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines , which are known to interact with a variety of enzymes and receptors . .
Mode of Action
Triazolo[1,5-a]pyrimidines are known to bind to various enzymes and receptors in the biological system , which suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Compounds with a triazolo[1,5-a]pyrimidine scaffold are known to exhibit a wide range of pharmacological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Compounds with a triazolo[1,5-a]pyrimidine scaffold are known to exhibit a wide range of pharmacological activities , suggesting that they may have diverse molecular and cellular effects.
properties
IUPAC Name |
7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-13-17(19(26)24-15-6-4-3-5-7-15)18(25-20(23-13)21-12-22-25)14-8-10-16(27-2)11-9-14/h3-12,18H,1-2H3,(H,24,26)(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJCGLJQDXCLCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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